Substituted 1H-pyrazole-4-carboxylic acid derivatives are a class of organic compounds characterized by a pyrazole ring functionalized with a carboxylic acid group at the 4th position and various substituents at other positions. These compounds are of significant interest in medicinal chemistry and have been investigated for their potential use in various therapeutic areas. [, , , , , ]
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by its unique structure and functional groups. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. The molecular formula of this compound is C7H8F3N2O2, and it features a trifluoromethyl group, which contributes to its distinctive chemical properties.
This compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals.
The synthesis of 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through various methods, including:
The synthetic route typically involves:
The molecular structure of 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid features:
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for compounds like 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is primarily linked to their interaction with biological targets:
Data from studies indicate that modifications to the pyrazole structure can significantly enhance activity against specific targets .
The presence of the trifluoromethyl group enhances lipophilicity, which can affect bioavailability and interaction with biological membranes. Additionally, the carboxylic acid group contributes to acidity and potential reactivity in various chemical environments.
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Pyrazole-carboxylic acid derivatives represent a structurally diverse class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and agrochemical development. These compounds combine the hydrogen-bonding capabilities and metal-coordinating potential of the carboxylic acid group with the metabolic stability and conformational rigidity of the pyrazole ring. The incorporation of trifluoromethyl (-CF₃) groups at strategic positions on the pyrazole scaffold has emerged as a particularly valuable strategy for optimizing the physicochemical and biological properties of pharmaceutical lead compounds [8]. The specific compound 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (systematic name) with molecular formula C₈H₉F₃N₂O₂ (molecular weight 222.17 g/mol) exemplifies this important subclass [1] [3]. Its structure features an isopropyl substituent at N-1, a carboxylic acid at C-4, and the strongly electron-withdrawing trifluoromethyl group at C-5 – a configuration that creates distinctive electronic properties and supramolecular recognition capabilities relevant to drug design.
The strategic incorporation of fluorine atoms and fluorinated functional groups into bioactive molecules has transformed modern medicinal chemistry. Trifluoromethyl-substituted heterocycles, in particular, have evolved from chemical curiosities to essential pharmacophores in therapeutic agents. The historical development of these compounds accelerated significantly in the mid-20th century, with Lehmann's pioneering 1958 report establishing the profound biological impact of the -CF₃ group [8]. This work demonstrated that para-trifluoromethyl substitution on phenolic rings enhanced 5-hydroxytryptamine (5-HT) uptake inhibition by six-fold compared to non-fluorinated analogs – a dramatic improvement that stimulated intense research into fluorinated heterocycles.
The subsequent decades witnessed the development of increasingly sophisticated synthetic methodologies for introducing -CF₃ groups into heterocyclic systems, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic/electrophilic trifluoromethylation, and asymmetric trifluoromethylation [8]. These methodological advances enabled the systematic exploration of structure-activity relationships in numerous pharmaceutical scaffolds, including pyrazoles. The discovery that the -CF₃ group could participate in unique non-covalent interactions through halogen bonding further expanded interest in these compounds [8]. By the early 21st century, approximately 15-20% of newly approved pharmaceuticals contained fluorine or fluorinated functional groups, with trifluoromethylated heterocycles representing a substantial proportion of these agents [8].
Table 1: Structural Evolution of Key Trifluoromethyl-Substituted Heterocycles in Pharmaceuticals
Era | Representative Compounds | Therapeutic Area | Key Structural Features |
---|---|---|---|
1950-1970 | Early -CF₃ phenolics | CNS agents | Simple aromatic -CF₃ substitution |
1980-2000 | Fluconazole, Celecoxib | Antifungals, Anti-inflammatories | -CF₃ on triazole/pyrazole rings |
2000-Present | Alpelisib, Ubrogepant | Oncology, Migraine | Complex -CF₃ heterocycles with tailored substituents |
Emerging | 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives | Antimicrobials, Agrochemicals | Multifunctional pyrazoles with carboxylic acid anchors |
Pyrazole rings serve as versatile scaffolds in pharmacophore design due to their favorable physicochemical properties, metabolic stability, and capacity for diverse substitution patterns. The 1,2-diazole core provides a planar, aromatic system capable of engaging in π-stacking interactions, hydrogen bonding (via the pyrazole nitrogen atoms), and dipole-dipole interactions. These characteristics make pyrazole derivatives privileged structures for targeting enzymes and receptors [5] [7]. The carboxylic acid moiety at the C-4 position, as present in 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, introduces additional hydrogen-bonding capability and the potential for salt formation, thereby enhancing aqueous solubility relative to non-acid analogs – a crucial factor in bioavailability optimization [3].
Table 2: Bioactive Pyrazole-4-Carboxylic Acid Derivatives with Structural Similarities
Compound Name | Molecular Formula | Key Structural Variations | Reported Bioactivity |
---|---|---|---|
1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₈H₉F₃N₂O₂ | N1-isopropyl, C5-CF₃ | Foundational scaffold (PubChem CID: 47002911) [1] [3] |
5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid | C₁₃H₁₂F₃N₃O₂ | N1-(5-CF₃-pyridin-2-yl), C5-isopropyl | Advanced intermediate (PubChem CID: 25312759) [2] |
1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₁₁H₆ClF₃N₂O₂ | N1-(3-chlorophenyl) | Specialized building block (CAS: 1351527-65-5) [6] |
3-(Trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives | Varies | C3-CF₃, C4-carboxamide | Nematocidal agents [7] |
5-(5-Nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | C₁₃H₁₁N₃O₂S | Dihydropyrazole fused with nitrothiophene | Antitubercular (MIC: 5.71 μM) [5] |
The trifluoromethyl group (-CF₃) imparts several advantageous properties to pharmaceutical compounds, making it a critical element in bioactive molecule optimization. Its strong electron-withdrawing nature (σI = 0.39, σR = 0.09) significantly influences the electronic distribution of aromatic systems, reducing basicity of neighboring nitrogen atoms and altering redox potentials – properties that can be exploited to modulate metabolic stability and receptor binding [8]. In 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the -CF₃ group at C-5 substantially decreases the electron density at both the carboxylic acid moiety and the pyrazole nitrogens, potentially enhancing hydrogen-bond acceptor strength at N-2 while increasing the acidity of the C-4 carboxylic acid.
The -CF₃ group contributes substantial hydrophobicity (πR = 0.88) without excessive steric bulk, improving membrane permeability and bioavailability. This "hydrophobic element with polar interactions" character enables favorable interactions with protein binding pockets through a combination of hydrophobic effects and orthogonal dipoles [8]. Furthermore, the carbon-fluorine bonds in -CF₃ are exceptionally stable toward metabolic cleavage, reducing susceptibility to oxidative metabolism. This property is particularly valuable for extending biological half-lives, as evidenced by numerous FDA-approved drugs containing -CF₃ groups approved over the past two decades [8].
Quantum mechanical calculations reveal that the -CF₃ group in pyrazole derivatives influences frontier molecular orbital energies. Studies on nitrothiophene-pyrazole hybrids demonstrate that active compounds exhibit lowest unoccupied molecular orbital (LUMO) energies between -0.09 to -0.13 eV – a range that facilitates reduction-activation in biological systems while avoiding excessive electron deficiency that might promote mutagenicity [5]. This electronic fine-tuning is critical for developing safe, effective prodrugs activated by specific enzymes like Mycobacterium tuberculosis nitroreductase (Ddn) [5]. The trifluoromethyl group thus serves as a multifunctional optimization element in medicinal chemistry, simultaneously addressing pharmacokinetic and pharmacodynamic challenges in drug development.
Table 3: Comparative Physicochemical Properties of Pyrazole Derivatives
Property | 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Analog without -CF₃ (Predicted) | 1-[5-(trifluoromethyl)pyridin-2-yl] Derivative |
---|---|---|---|
Molecular Formula | C₈H₉F₃N₂O₂ | C₈H₁₂N₂O₂ | C₁₃H₁₂F₃N₃O₂ |
Molecular Weight | 222.17 g/mol | 168.19 g/mol | 299.25 g/mol |
Lipophilicity (clogP) | ~1.8 (Estimated) | ~0.5 (Estimated) | ~2.5 [2] |
Hydrogen Bond Acceptors | 4 | 3 | 5 |
Hydrogen Bond Donors | 1 | 1 | 1 |
Rotatable Bonds | 3 | 3 | 4 |
Topological Polar Surface Area | ~60 Ų | ~60 Ų | ~70 Ų |
Predicted Collision Cross Section (Ų) | 139.2 (M⁻) [3] | Not available | Not available |
Characteristic SMILES | CC(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F [3] | CC(C)N1C(=C(C=N1)C(=O)O)C | CC(C)C1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)O [2] |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8